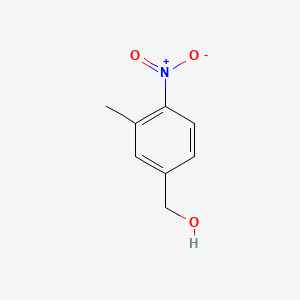
3-Methyl-4-nitrobenzyl alcohol
Cat. No. B1630626
Key on ui cas rn:
80866-75-7
M. Wt: 167.16 g/mol
InChI Key: KOVQGYQQVNCUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09365575B2
Procedure details


A flask purged with nitrogen was charged with 3-methyl-4-nitro-benzoic acid (72.5 g, 0.400 mol), trimethyl borate (166.2 g, 1.600 mol) and dry tetrahydrofuran (1449 mL). A solution of borane dimethyl sulfide complex (63.8 g, 79.8 mL, 0.840 mol) was added drop-wise to the stirred batch at 20-35° C. over at least 30 min. An exotherm and effervescence were observed during the addition. The mixture was stirred at 65° C. for at least 6 h or until in-process HPLC analysis showed that conversion was greater than 97%. Reaction was quenched at 20-40° C. with cooling by drop-wise addition of methanol (46 mL) followed by aq 5 N hydrochloric acid (144 mL) over at least 30 min. Exotherm and effervescence were observed during the quench. After stirring the batch at 50° C. for at least 1 h, it was concentrated under reduced pressure to a volume of 360 mL. The concentrated batch was washed with water (453 mL) and the solids were collected on a filter. The wet filter cake was dissolved in CH2Cl2 (2170 mL) at and the resulting solution dried over anhydrous magnesium sulfate (36 g). The dried filtrate solution containing the title compound (˜67 g, 100% yield) was used directly in the preparation of 3-methyl-4-nitro-benzaldehyde.



Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5](O)=[O:6].B(OC)(OC)OC>O1CCCC1>[CH3:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
72.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
166.2 g
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
1449 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 65° C. for at least 6 h or until in-process HPLC analysis
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A flask purged with nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A solution of borane dimethyl sulfide complex (63.8 g, 79.8 mL, 0.840 mol) was added drop-wise to the stirred batch at 20-35° C. over at least 30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
An exotherm and effervescence were observed during the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quenched at 20-40° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling by drop-wise addition of methanol (46 mL)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
followed by aq 5 N hydrochloric acid (144 mL) over at least 30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring the batch at 50° C. for at least 1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
it was concentrated under reduced pressure to a volume of 360 mL
|
WASH
|
Type
|
WASH
|
|
Details
|
The concentrated batch was washed with water (453 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solids were collected on a filter
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The wet filter cake was dissolved in CH2Cl2 (2170 mL) at and the resulting solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate (36 g)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(C=CC1[N+](=O)[O-])CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 67 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
